molecular formula C11H14BrNO B8577601 2H-1,4-Benzoxazine, 4-(3-bromopropyl)-3,4-dihydro- CAS No. 515861-33-3

2H-1,4-Benzoxazine, 4-(3-bromopropyl)-3,4-dihydro-

Cat. No.: B8577601
CAS No.: 515861-33-3
M. Wt: 256.14 g/mol
InChI Key: JMPGNDCSFIQLFS-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine, 4-(3-bromopropyl)-3,4-dihydro- is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,4-Benzoxazine, 4-(3-bromopropyl)-3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazine, 4-(3-bromopropyl)-3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

515861-33-3

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

4-(3-bromopropyl)-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C11H14BrNO/c12-6-3-7-13-8-9-14-11-5-2-1-4-10(11)13/h1-2,4-5H,3,6-9H2

InChI Key

JMPGNDCSFIQLFS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dihydro-2H-benzo[b][1,4]oxazine (3.0 g, 1 eq, 22.2 mmol), 1,3-dibromopropane (22.5 ml, 10 eq, 222 mmol) and anhydrous sodium carbonate (7.05 g, 3 eq, 66.6 mmol) in dry DMF (200 ml) was heated at 70° C. for 16 h. The reaction mixture was diluted with ethyl acetate and washed with water and brine. The residue was chromatographed using ethyl acetate and hexane to yield the title compounds as liquid mass (2.6 g, 47%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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